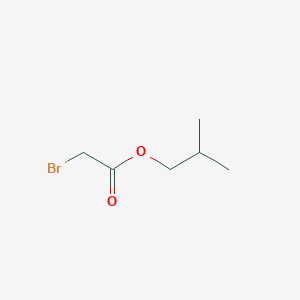

Bromoacétate d'isobutyle

Vue d'ensemble

Description

Isobutyl bromoacetate is a chemical compound . It contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .

Synthesis Analysis

The synthesis of an ester, such as isobutyl bromoacetate, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .

Molecular Structure Analysis

The Isobutyl bromoacetate molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .

Chemical Reactions Analysis

Esterification reactions are industrially important . In this process, an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The products of these reactions, esters, are commonly used in various chemical industries .

Applications De Recherche Scientifique

Synthèse de biocarburants

Le bromoacétate d'isobutyle a été étudié dans la synthèse de biocarburants, en particulier de l'isobutanol. L'isobutanol est un biocarburant qui peut être produit à partir de sucres dérivés de la biomasse. La production d'isobutanol utilisant des approches de biochimie synthétique, qui peuvent inclure l'utilisation de this compound, a montré des résultats prometteurs, atteignant des rendements élevés, des productivités volumiques et des titres qui dépassent ceux des procédés de fermentation de l'éthanol .

Déprotection assistée par polymère

Dans le domaine de la chimie des polymères, le this compound est utilisé dans des stratégies assistées par polymère pour la déprotection des oligosaccharides protégés. Cette application est cruciale pour la synthèse de glucides complexes et de glycopeptidomimétiques, qui ont des implications importantes dans la recherche biomédicale .

Synthèse de glycopeptidomimétiques

Le this compound sert d'unité structurale dans la synthèse de glycopeptidomimétiques. Ce sont des molécules ressemblant à des peptides avec des fragments de sucre qui imitent les glycopeptides naturels. Ils ont des applications thérapeutiques potentielles dans le traitement de diverses maladies en raison de leur capacité à interférer avec les processus biologiques impliquant les glucides .

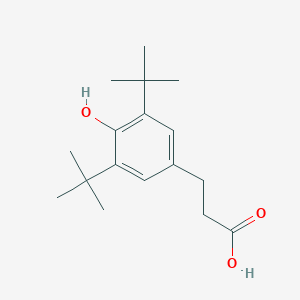

Inhibiteurs de la collagénase

Le composé est utilisé dans la synthèse d'inhibiteurs de la collagénase. Les inhibiteurs de la collagénase jouent un rôle dans la prévention de la dégradation du collagène, ce qui est bénéfique dans les conditions où une dégradation excessive du collagène se produit, comme certaines maladies et le vieillissement .

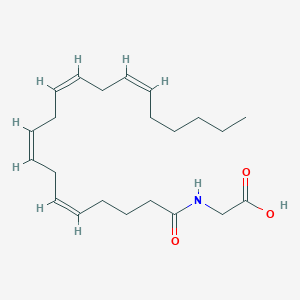

Synthèse de dérivés de N-acyl glycine

Le this compound est utilisé comme réactif de départ dans la synthèse de dérivés de N-acyl glycine. Ces dérivés sont importants en chimie médicinale pour le développement de nouveaux médicaments et d'agents thérapeutiques .

Production chimique sans cellules

Des recherches innovantes ont exploré l'utilisation du this compound dans des systèmes de production chimique sans cellules. Ces systèmes visent à produire des produits chimiques sans les contraintes de la viabilité cellulaire, ce qui pourrait conduire à des métriques de production améliorées pour diverses biomolécules .

Polymérisation radicalaire par transfert d'atome

Le composé a des applications dans la polymérisation radicalaire par transfert d'atome (ATRP), une méthode utilisée pour fabriquer des copolymères en bloc. Le this compound peut être utilisé pour fonctionnaliser les polymères aux extrémités avec des groupes azido, qui sont ensuite utilisés dans des applications de chimie clic .

Déprotection des oligosaccharides

Enfin, le this compound est impliqué dans des stratégies efficaces pour la déprotection des oligosaccharides protégés. Ce processus est essentiel pour la synthèse d'oligosaccharides qui sont utilisés dans un large éventail d'applications, de la recherche aux produits pharmaceutiques .

Orientations Futures

Future studies could focus on microbial engineering for the production of isobutanol, a biofuel that could potentially replace gasoline . This could involve improving naturally isolated or non-natural microbial hosts for the enhanced production of isobutanol by utilizing different renewable resources . Another future direction could be the development of cell-free systems for biofuel production, which could potentially exceed the production metrics of even highly developed ethanol fermentation processes .

Mécanisme D'action

Target of Action

It is known to be a common alkylating agent , which suggests that it may interact with various biological molecules, such as proteins and nucleic acids, by transferring its alkyl group.

Mode of Action

Isobutyl bromoacetate, as an alkylating agent, can donate an alkyl group to its target molecules. This alkylation can lead to changes in the target molecule’s structure and function, potentially altering its activity or interactions with other molecules .

Biochemical Pathways

For instance, alkylation of DNA can lead to mutations, while alkylation of proteins can affect their function .

Result of Action

The molecular and cellular effects of isobutyl bromoacetate’s action would depend on the specific targets it interacts with. As an alkylating agent, it could potentially cause a wide range of effects, from altering protein function to causing DNA damage .

Analyse Biochimique

Cellular Effects

Bromoacetyl groups, which are part of the Isobutyl bromoacetate structure, have been shown to have antibacterial properties when introduced into cellulose diacetate .

Molecular Mechanism

It is known to be involved in the synthesis of cephalosporins

Metabolic Pathways

Isobutyl bromoacetate is involved in the synthesis of cephalosporins

Propriétés

IUPAC Name |

2-methylpropyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUQDZFAJUNYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334774 | |

| Record name | Isobutyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59956-48-8 | |

| Record name | Isobutyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl 2-bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)